![molecular formula C12H11FN2O B2935222 [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1247710-87-7](/img/structure/B2935222.png)
[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine: is an organic compound with the molecular formula C12H11FN2O It is characterized by the presence of a fluorophenoxy group attached to a pyridine ring, which is further connected to a methanamine group
Mechanism of Action
Mode of Action
It is known that fluorinated pyridines, such as this compound, often exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine substituent . This can influence their interactions with biological targets, potentially leading to unique modes of action.
Biochemical Pathways
It is worth noting that fluorinated pyridines have been associated with the leucine-rich repeat kinase 2 (lrrk2) pathway, which plays a role in parkinson’s disease .
Pharmacokinetics
It is known that the compound has a molecular weight of 21823 , which could influence its pharmacokinetic properties.
Result of Action
It is known that mutations that increase lrrk2 activity in the brain are associated with parkinson’s disease . Therefore, if this compound does indeed interact with the LRRK2 pathway, it could potentially have effects on neuronal function and health.
Action Environment
Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the degradation rate of fluorinated compounds like [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine . These factors could potentially influence the compound’s action, efficacy, and stability in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with a suitable halogenated pyridine derivative under basic conditions to form the fluorophenoxy intermediate.
Amination Reaction: The fluorophenoxy intermediate is then subjected to an amination reaction using a suitable amine source, such as methanamine, under controlled temperature and pressure conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include 4-fluorophenol, halogenated pyridine derivatives, and methanamine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Various nucleophiles and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine: Similar structure with the fluorophenoxy group attached at a different position on the pyridine ring.
[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine: Another positional isomer with the fluorophenoxy group at the 4-position of the pyridine ring.
Uniqueness
The uniqueness of [6-(4-Fluorophenoxy)pyridin-2-yl]methanamine lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[6-(4-fluorophenoxy)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMYCCQLQLBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2935139.png)
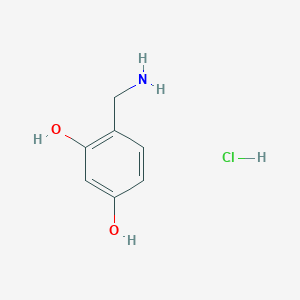
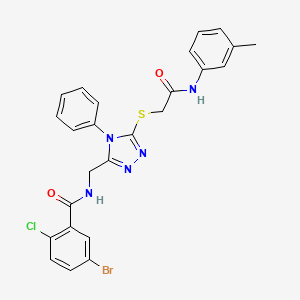
![N-(2-methylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2935144.png)
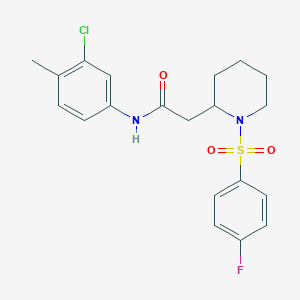
![methyl 5-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]methyl}furan-2-carboxylate](/img/structure/B2935146.png)
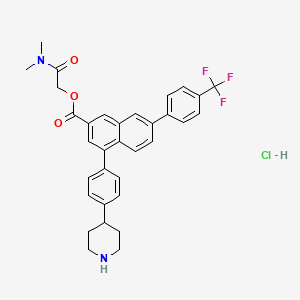
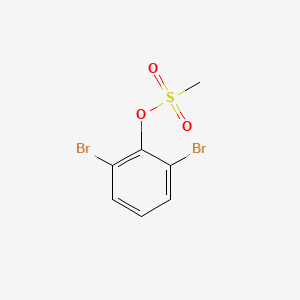
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)

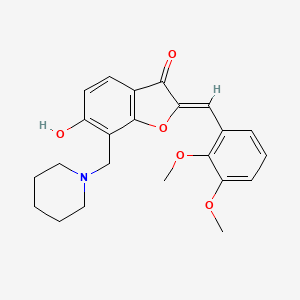
![4-amino-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2935158.png)
![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2935160.png)
![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)
